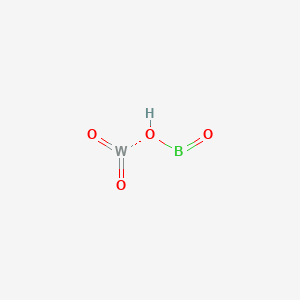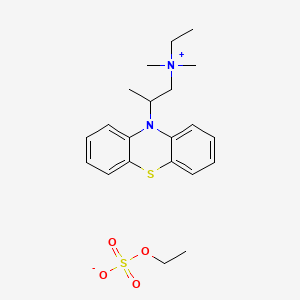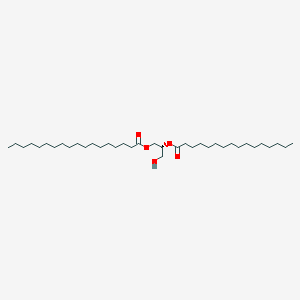![molecular formula C8H8N2OS B13755139 Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) CAS No. 78648-60-9](/img/structure/B13755139.png)
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) is a heterocyclic compound that belongs to the thieno[3,4-B]pyrazine family. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrazine ring. The presence of the 1-oxide group adds to its unique chemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide typically involves the preparation of 2,3-disubstituted thieno[3,4-B]pyrazines. A general synthetic route includes the reaction of appropriate organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to synthesize the desired compound . Another method involves direct arylation polymerization, which has been used to synthesize thieno[3,4-B]pyrazine-based alternating conjugated polymers .
Industrial Production Methods
Industrial production methods for thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide are not extensively documented. the methods used in laboratory synthesis, such as direct arylation polymerization, can be scaled up for industrial applications. This involves optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The presence of the 1-oxide group suggests that the compound can undergo further oxidation reactions.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide include organocuprates, oxalyl chloride, and various arylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct arylation polymerization can yield alternating conjugated polymers with thieno[3,4-B]pyrazine units .
Aplicaciones Científicas De Investigación
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of low band gap conjugated materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new drugs.
Mecanismo De Acción
The mechanism of action of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s electron-donating and electron-accepting properties make it suitable for use in donor-acceptor polymeric materials . These interactions are crucial for its applications in organic electronics and other fields.
Comparación Con Compuestos Similares
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as:
Thieno[3,4-B]pyrazine: The parent compound without the 1-oxide group.
2,3-Disubstituted Thieno[3,4-B]pyrazines: Compounds with various substituents like methyl, hexyl, octyl, decyl, dodecyl, and phenyl.
Thieno[3,4-B]pyrazine-based Conjugated Polymers: Polymers that incorporate thieno[3,4-B]pyrazine units for specific electronic properties.
The uniqueness of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide lies in its 1-oxide group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
78648-60-9 |
|---|---|
Fórmula molecular |
C8H8N2OS |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-oxidothieno[3,4-b]pyrazin-4-ium |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2)10(11)8-4-12-3-7(8)9-5/h3-4H,1-2H3 |
Clave InChI |
DLQNUUQLNLVDSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CSC=C2[N+](=C1C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)

![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)


![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)




![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)

